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Compound of Interest

Compound Name: SGC-CLK-1

Cat. No.: B1232169 Get Quote

For researchers and drug development professionals navigating the landscape of chemical

probes, understanding the precise target engagement and potential off-target effects of

inhibitors is paramount. This guide provides a comprehensive analysis of the known off-targets

of SGC-CLK-1, a potent inhibitor of Cdc2-like kinases (CLKs), and objectively compares its

performance against other available alternatives. By presenting quantitative data, detailed

experimental protocols, and clear visual representations of signaling pathways and workflows,

this document aims to equip scientists with the critical information needed for informed

experimental design and interpretation.

SGC-CLK-1 has emerged as a valuable tool for dissecting the roles of CLK1, CLK2, and CLK4

in cellular processes, most notably in the regulation of pre-mRNA splicing. However, like any

small molecule inhibitor, it is not entirely specific. A thorough understanding of its kinase

selectivity profile is essential to accurately attribute biological effects to the inhibition of its

intended targets.

Unveiling the Off-Target Profile of SGC-CLK-1
The selectivity of SGC-CLK-1 has been extensively profiled across the human kinome using

various platforms, primarily KINOMEscan® and NanoBRET™ Target Engagement assays.

These studies have identified a small number of off-target kinases that are inhibited by SGC-
CLK-1, albeit generally with lower potency than its primary CLK targets.

Key Identified Off-Targets:
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Based on KINOMEscan® profiling at a concentration of 1 µM, SGC-CLK-1 was found to bind to

only a handful of kinases with a Percent of Control (PoC) of less than 35. The most significant

off-targets identified include:

HIPK1 (Homeodomain-interacting protein kinase 1)

HIPK2 (Homeodomain-interacting protein kinase 2)

MAPK15 (Mitogen-activated protein kinase 15), also known as ERK8

STK16 (Serine/threonine kinase 16)

NEK7 (NIMA related kinase 7)

PIP5K2B (Phosphatidylinositol-4-phosphate 5-kinase type 2 beta)

Further enzymatic and cellular assays have provided quantitative measures of inhibition for

some of these off-targets.

Quantitative Comparison: SGC-CLK-1 vs.
Alternative CLK Inhibitors
To provide a clearer perspective on the selectivity of SGC-CLK-1, this section compares its

activity against its primary targets and key off-targets with that of other commonly used CLK

inhibitors, namely KH-CB19 and T3-CLK.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of CLK Inhibitors
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Target SGC-CLK-1 KH-CB19 T3-CLK

Primary Targets

CLK1 13[1][2] 19.7[3] 0.67[4][5]

CLK2 4[1][2][6] - 15[4][5]

CLK3 363[1][2][6] 530[3] 110[4][5]

CLK4 46[1][2][6] - -

Known Off-Targets

HIPK1 50[6] - -

HIPK2 42[6] - -

STK16 49[6] - -

DYRK1A - 55.2[3] 260[4][5]

DYRK1B - - 230[4][5]

PIM1 - Weak Inhibition -

PIM3 - Weak Inhibition -

Note: "-" indicates that data was not readily available in the reviewed sources. It is important to

consult original publications for the full context of these values.

Table 2: KINOMEscan® Selectivity Data (% of Control @ 1µM)
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Kinase SGC-CLK-1

CLK1 <35

CLK2 <35

CLK4 <35

HIPK1 <35

HIPK2 <35

MAPK15 (ERK8) <35

This table highlights the kinases for which SGC-CLK-1 showed significant binding in the

KINOMEscan® assay. A lower percentage of control indicates stronger binding.

A negative control compound, SGC-CLK-1N, is also available and shows no significant activity

against CLKs or their off-targets, making it an excellent tool for validating that the observed

cellular effects are due to the inhibition of the intended targets.[7]

Experimental Methodologies
A clear understanding of the experimental protocols used to generate these selectivity data is

crucial for their correct interpretation.

KINOMEscan® Assay Protocol
The KINOMEscan® platform is a competition-based binding assay that quantitatively measures

the interaction between a test compound and a large panel of kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1232169?utm_src=pdf-body
https://www.benchchem.com/product/b1232169?utm_src=pdf-body
https://www.researchgate.net/publication/366395761_SGC-CLK-1_CAF-170_a_chemical_probe_for_the_Cdc2-Like_kinases_CLK1_CLK2_and_CLK4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Principle
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KINOMEscan® Experimental Workflow

Methodology:

Assay Components: The assay utilizes three key components: a kinase of interest tagged

with a unique DNA barcode (phage), a ligand that binds to the active site of the kinase and is

immobilized on a solid support, and the test compound (e.g., SGC-CLK-1).[8]

Competition: The test compound is incubated with the kinase-tagged phage and the

immobilized ligand. The compound competes with the immobilized ligand for binding to the

active site of the kinase.[8]

Quantification: After reaching equilibrium, the amount of kinase-tagged phage bound to the

solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of

bound phage indicates that the test compound has successfully competed for the binding

site.[8]

Data Analysis: The results are typically reported as "Percent of Control" (PoC), where a

lower value signifies stronger binding of the test compound to the kinase. Dissociation

constants (Kd) can also be determined by running the assay with a range of compound

concentrations.

NanoBRET™ Target Engagement Assay Protocol
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The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of a

test compound to a target protein.

Cellular System

Assay Principle

Live Cells Expressing
NanoLuc-Kinase Fusion
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Test Compound (SGC-CLK-1)
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Energy Transfer (BRET)

Competitive Binding
Measurement of BRET Signal

Energy Transfer

Click to download full resolution via product page

NanoBRET™ Target Engagement Workflow

Methodology:

Cellular System: The assay uses live cells that are transiently transfected to express the

kinase of interest as a fusion protein with NanoLuc® luciferase (the energy donor).[9]

Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the active

site of the kinase is added to the cells. The test compound is then added in a dose-response

manner.[9]

BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-kinase fusion

protein, bioluminescence resonance energy transfer (BRET) occurs upon addition of the

NanoLuc® substrate. The test compound competes with the tracer for binding to the kinase,

leading to a decrease in the BRET signal.[9]

Data Analysis: The reduction in the BRET signal is measured and used to determine the

intracellular potency (IC50) of the test compound.
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CLK Signaling Pathway in Alternative Splicing
To contextualize the importance of CLK inhibition, it is essential to understand the signaling

pathway in which these kinases operate. CLKs are key regulators of pre-mRNA splicing, a

fundamental process for generating protein diversity from a single gene.
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CLK-Mediated Regulation of Alternative Splicing

CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the

spliceosome. This phosphorylation event controls the subcellular localization and activity of SR

proteins, thereby influencing the selection of splice sites on pre-mRNA molecules.[10] By

inhibiting CLKs, SGC-CLK-1 prevents the phosphorylation of SR proteins, leading to

alterations in alternative splicing patterns and ultimately affecting the proteome of the cell.[11]

Conclusion
SGC-CLK-1 is a potent and selective chemical probe for studying the functions of CLK1, CLK2,

and CLK4. While it exhibits high selectivity, researchers should be aware of its known off-

targets, particularly HIPK1, HIPK2, and STK16. The availability of a well-characterized negative

control, SGC-CLK-1N, provides a crucial tool for confirming on-target effects. When compared

to other CLK inhibitors like KH-CB19 and T3-CLK, SGC-CLK-1 demonstrates a distinct

selectivity profile. The choice of inhibitor should be guided by the specific research question

and the potential confounding effects of off-target activities. This guide, by providing a clear

comparison and detailed methodologies, serves as a valuable resource for researchers utilizing

SGC-CLK-1 and other CLK inhibitors in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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